2-chloro-N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide
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Overview
Description
2-chloro-N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide is a chemical compound with the molecular formula C15H21ClN2O3S. It is a derivative of acetamide and contains a chloro group, a sulfonyl group, and a piperidine ring. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide typically involves the following steps:
Preparation of 3,5-dimethylpiperidine: : This can be synthesized through the hydrogenation of 3,5-dimethylpyridine.
Sulfonylation: : The 3,5-dimethylpiperidine is then reacted with chlorosulfonic acid to introduce the sulfonyl group, forming 3,5-dimethylpiperidine-1-sulfonyl chloride.
Amination: : The sulfonyl chloride is reacted with aniline derivatives to form the corresponding sulfonamide.
Acetylation: : Finally, the sulfonamide is acetylated using chloroacetyl chloride to yield the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding sulfonyl chlorides or sulfonic acids.
Reduction: : Reduction reactions can lead to the formation of amines or alcohols.
Substitution: : Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Sulfonyl chlorides, sulfonic acids.
Reduction: : Amines, alcohols.
Substitution: : Amides, esters.
Scientific Research Applications
2-chloro-N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide has several applications in scientific research:
Chemistry: : It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: : The compound can be used in biochemical studies to investigate enzyme inhibition and protein interactions.
Industry: : It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-chloro-N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can act as a leaving group, facilitating nucleophilic substitution reactions. The compound may also interact with enzymes or receptors, leading to biological effects.
Comparison with Similar Compounds
2-chloro-N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide is similar to other sulfonamide derivatives, such as sulfanilamide and sulfapyridine. its unique structure, particularly the presence of the 3,5-dimethylpiperidine moiety, distinguishes it from these compounds. This structural difference can lead to variations in reactivity and biological activity.
List of Similar Compounds
Sulfanilamide
Sulfapyridine
Sulfisoxazole
Sulfadiazine
Properties
IUPAC Name |
2-chloro-N-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c1-11-7-12(2)10-18(9-11)22(20,21)14-5-3-13(4-6-14)17-15(19)8-16/h3-6,11-12H,7-10H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSMJHNBYPZHJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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